molecular formula C19H22N2O5 B14932330 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B14932330
M. Wt: 358.4 g/mol
InChI Key: DVRGCYXXWBWGPY-UHFFFAOYSA-N
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Description

3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-7-OXABICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a piperazine ring, a methoxyphenyl group, and a bicyclic heptene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with appropriate dihalides under basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a methoxyphenyl halide with the piperazine ring.

    Formation of the Bicyclic Heptene Framework: This can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the bicyclic heptene framework using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the methoxyphenyl group can enhance binding affinity. The bicyclic heptene framework provides structural rigidity, which can influence the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(2-METHOXYPHENYL)PIPERAZINE: Lacks the bicyclic heptene framework.

    7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID: Lacks the piperazine and methoxyphenyl groups.

Uniqueness

3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to its combination of a piperazine ring, a methoxyphenyl group, and a bicyclic heptene framework. This combination provides a unique set of chemical and biological properties that are not found in the individual components.

Properties

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C19H22N2O5/c1-25-13-5-3-2-4-12(13)20-8-10-21(11-9-20)18(22)16-14-6-7-15(26-14)17(16)19(23)24/h2-7,14-17H,8-11H2,1H3,(H,23,24)

InChI Key

DVRGCYXXWBWGPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3C4C=CC(C3C(=O)O)O4

Origin of Product

United States

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